molecular formula C24H30N4O4 B2902418 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 896343-15-0

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B2902418
CAS No.: 896343-15-0
M. Wt: 438.528
InChI Key: MKUBHDNNTZFKGG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:

    Formation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Piperazine Derivative Formation: The piperazine ring can be introduced by reacting the benzodioxole intermediate with 4-methylpiperazine.

    Coupling with Dimethylphenyl Group: The final step involves coupling the piperazine derivative with 3,4-dimethylphenyl ethanediamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or piperazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(3,4-dimethylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-16-4-6-19(12-17(16)2)26-24(30)23(29)25-14-20(28-10-8-27(3)9-11-28)18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,8-11,14-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUBHDNNTZFKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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